2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
“2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in various pharmaceutical drugs . The compound also contains a nitro group and a tetrahydroquinoline group, which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide and nitro groups are likely to contribute to the overall polarity of the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions, and the benzamide group could participate in various condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive .
Mechanism of Action
Target of Action
Similar n-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (bsthq) derivatives have been found to exhibit antimicrobial activity against both gram-positive and gram-negative pathogens .
Mode of Action
The compound may interact with specific molecular targets within the bacterial cells .
Biochemical Pathways
It has been suggested that similar bsthq derivatives may interact with enzymes involved in bacterial membrane synthesis, such as d-glutamic acid-adding enzyme (murd) and n-acetylglucosamine-1-phophate-uridyltransferase (glmu) .
Result of Action
The compound exhibits bactericidal activity against Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in these strains after treatment with the compound .
Future Directions
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c26-22(19-10-4-5-11-20(19)25(27)28)23-17-13-12-16-7-6-14-24(21(16)15-17)31(29,30)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCDVIKIMSBIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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